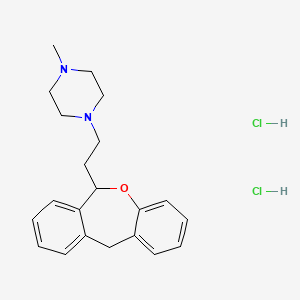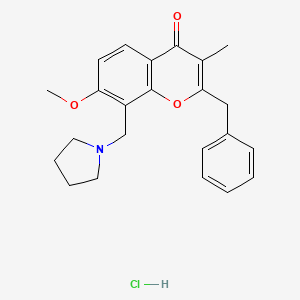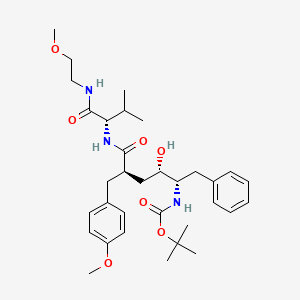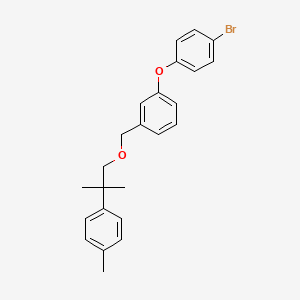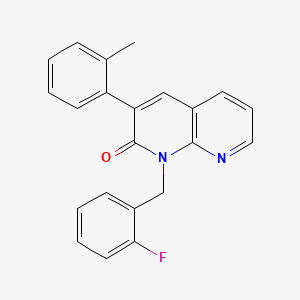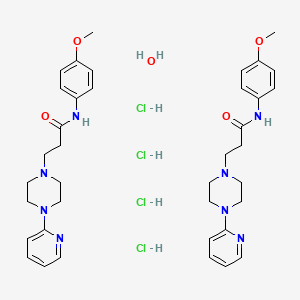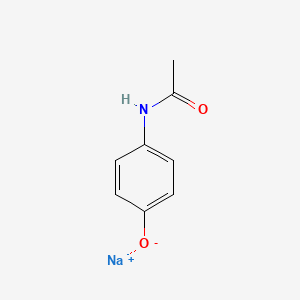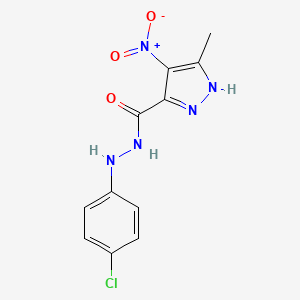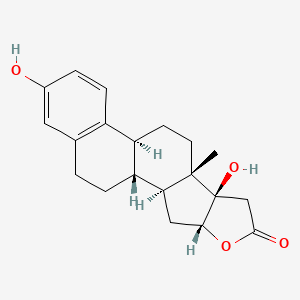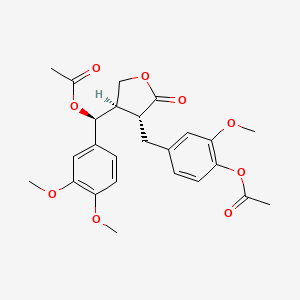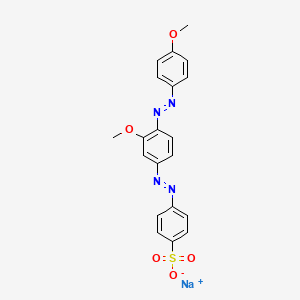
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound with the molecular formula C20H18N4O5S.Na and a molecular weight of 449.44 . This compound is characterized by the presence of azo groups, which are known for their vibrant colors and are commonly used in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the nitration of benzene to form nitrobenzene, which is then reduced to aniline. The aniline undergoes diazotization to form a diazonium salt, which is subsequently coupled with another aromatic compound to form the azo compound. The final step involves sulfonation to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products
Oxidation: Nitrobenzenesulfonic acids.
Reduction: Aminobenzenesulfonic acids.
Substitution: Various substituted aromatic sulfonic acids.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 3-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
Uniqueness
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is unique due to its specific arrangement of azo groups and methoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in dye chemistry and other applications where specific color properties are desired .
Propriétés
Numéro CAS |
72152-92-2 |
|---|---|
Formule moléculaire |
C20H17N4NaO5S |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
sodium;4-[[3-methoxy-4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-28-17-8-3-14(4-9-17)22-24-19-12-7-16(13-20(19)29-2)23-21-15-5-10-18(11-6-15)30(25,26)27;/h3-13H,1-2H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
NGAVYALAUYUFER-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


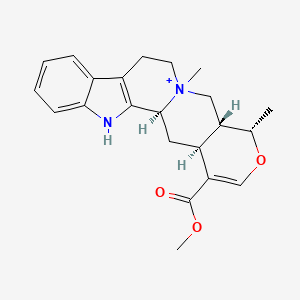
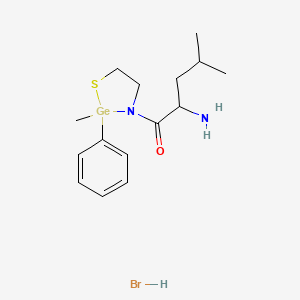
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
